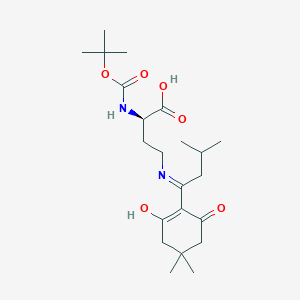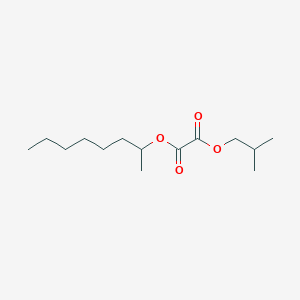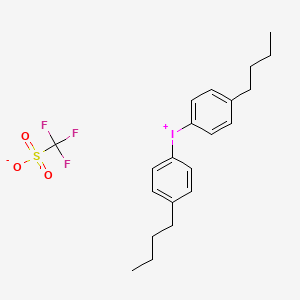
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as oxidizing agents and photoinitiators. The compound is characterized by the presence of two 4-butylphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-butylphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-butylphenyl iodide with an oxidizing agent in the presence of a trifluoromethanesulfonate source. One common method involves the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate iodonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Photoinitiation: It can generate reactive species upon exposure to light, making it useful as a photoinitiator in polymerization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and solvents like dichloromethane. The reaction is typically carried out at room temperature.
Substitution: Nucleophiles such as amines, thiols, and carboxylates are used. The reaction conditions vary depending on the nucleophile but often involve mild temperatures and organic solvents.
Photoinitiation: UV light or visible light sources are used to initiate the reaction, often in the presence of monomers or oligomers for polymerization.
Major Products Formed
Oxidation: Aldehydes or ketones are the major products.
Substitution: The major products are the substituted aryl compounds.
Photoinitiation: Polymers or cross-linked networks are formed as major products.
Scientific Research Applications
Bis(4-butylphenyl)iodonium trifluoromethanesulfon
Properties
Molecular Formula |
C21H26F3IO3S |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
bis(4-butylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H26I.CHF3O3S/c1-3-5-7-17-9-13-19(14-10-17)21-20-15-11-18(12-16-20)8-6-4-2;2-1(3,4)8(5,6)7/h9-16H,3-8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
IYNIULKIPTVBEW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



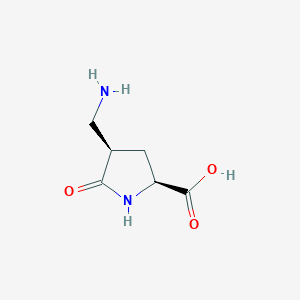
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
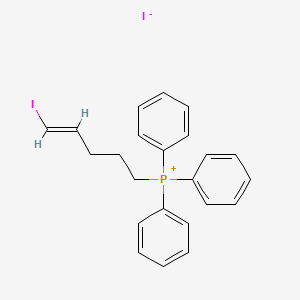
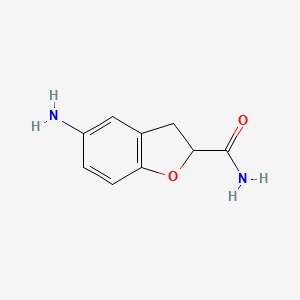
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
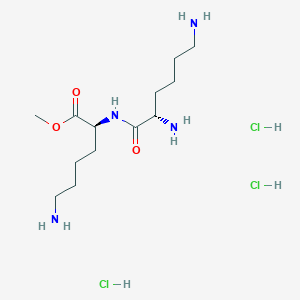
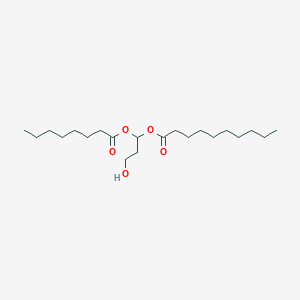

![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

